molecular formula C7H9BrN4S2 B15350903 4-Bromo-3-methyl-5-isothiazolyl methyl ketone thiosemicarbazone CAS No. 3683-44-1

4-Bromo-3-methyl-5-isothiazolyl methyl ketone thiosemicarbazone

Cat. No.: B15350903
CAS No.: 3683-44-1
M. Wt: 293.2 g/mol
InChI Key: MDPAYLQUTQMOLK-ONNFQVAWSA-N
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Description

Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone typically involves multiple steps, starting with the preparation of the isothiazole ring. The bromination and methylation reactions are crucial in introducing the bromine and methyl groups, respectively. The final step involves the formation of the thiosemicarbazone moiety through a condensation reaction with thiosemicarbazide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone has shown potential as a bioactive compound

Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone:

    • Similar structure but lacks the thiosemicarbazone moiety.

  • Methyl(4-bromo-3-methyl-5-isothiazolyl)thiosemicarbazide:

    • Similar to the target compound but with a different functional group.

Uniqueness: Methyl(4-bromo-3-methyl-5-isothiazolyl)ketone thiosemicarbazone stands out due to its combination of bromine, methyl, and isothiazole groups, which contribute to its unique reactivity and biological activity. This combination allows for a wide range of applications and makes it distinct from other similar compounds.

Properties

CAS No.

3683-44-1

Molecular Formula

C7H9BrN4S2

Molecular Weight

293.2 g/mol

IUPAC Name

[(E)-1-(4-bromo-3-methyl-1,2-thiazol-5-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H9BrN4S2/c1-3-5(8)6(14-12-3)4(2)10-11-7(9)13/h1-2H3,(H3,9,11,13)/b10-4+

InChI Key

MDPAYLQUTQMOLK-ONNFQVAWSA-N

Isomeric SMILES

CC1=NSC(=C1Br)/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=NSC(=C1Br)C(=NNC(=S)N)C

Origin of Product

United States

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